7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine is a complex organic compound characterized by its unique structure that incorporates an epoxide group and a benzodioxepine framework. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse reactivity and biological activities.
This compound can be synthesized through various chemical routes, typically involving the manipulation of precursor compounds that contain the necessary functional groups. Research articles and patent filings provide insights into its synthesis and applications, highlighting its significance in the field of organic chemistry.
7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine belongs to the class of benzodioxepines, which are heterocyclic compounds featuring a dioxepine ring structure. Its classification can be further refined based on its functional groups and reactivity patterns, particularly with respect to its epoxide functionality.
The synthesis of 7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to yield high purity products. Techniques such as column chromatography may be employed for purification following synthesis.
The molecular structure of 7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine can be represented by the following features:
The molecular formula for 7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine is , with a molecular weight of approximately 178.18 g/mol. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide detailed information about the spatial arrangement of atoms within the molecule.
7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as acidic or basic environments to facilitate the desired transformations. Reaction yields and selectivity can be influenced by factors such as solvent choice and temperature.
The mechanism of action for 7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine primarily revolves around its reactivity as an electrophile due to the strained oxirane ring. This reactivity allows it to interact with biological molecules such as proteins or nucleic acids.
Research indicates that compounds with similar structures exhibit various biological activities including anti-inflammatory and anticancer properties. The specific pathways involved may include modulation of enzymatic activity or interference with cellular signaling processes.
The physical properties of 7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine include:
Key chemical properties include:
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide insights into stability and thermal behavior.
7-(Oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine has potential applications in various scientific fields:
The synthesis of 7-(oxiran-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine (CAS 953732-14-4, MW 192.21 g/mol, C₁₁H₁₂O₃) relies heavily on late-stage epoxidation of unsaturated precursors [4] [7]. Meta-chloroperbenzoic acid (m-CPBA) is the predominant reagent for converting the allylic double bond in 7-vinyl-3,4-dihydro-2H-1,5-benzodioxepine to the target epoxide. This electrophilic epoxidation proceeds via a concerted mechanism, preserving the integrity of the acid-sensitive dioxepine ring. Reaction optimization studies reveal that dichloromethane solvent at 0–5°C minimizes side products like diol formation or ring-opening, achieving yields of 78–85% [3] [9]. Alternative oxidants such as dimethyldioxirane (DMDO) enable epoxidation under near-neutral pH conditions, though higher costs limit scalability. Crucially, the electrophilicity of the vinyl group is enhanced by the electron-donating dioxepine oxygen, enabling selective epoxidation without protecting groups [9].
Table 1: Epoxidation Reagent Comparison for 7-Vinyl-3,4-dihydro-2H-1,5-benzodioxepine
Reagent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
m-CPBA | CH₂Cl₂ | 0–5 | 78–85 | <5% diol |
DMDO | Acetone | 25 | 70–75 | None detected |
H₂O₂/Na₂WO₄ | H₂O/CH₃CN | 60 | 65 | 10–15% diol |
Advanced catalytic systems enhance regioselectivity during epoxide installation and downstream functionalization. Lewis acid catalysts like ytterbium(III) triflate (Yb(OTf)₃ facilitate epoxide ring-opening nucleophile additions while maintaining stereochemical fidelity. For example, amines undergo regioselective attack at the less hindered epoxide carbon to yield β-amino alcohols—key intermediates for pharmaceutical applications. Heterogeneous catalysts offer distinct advantages: H-MCM-22 zeolite (Si/Al = 30) achieves 92% conversion in epichlorohydrin coupling with benzodioxepine precursors under solvent-free conditions [6] [9]. The catalyst’s mesoporous structure accommodates the benzodioxepine framework, while Brønsted acid sites activate the oxirane ring. Transition-metal complexes also enable asymmetric catalysis; Jacobsen’s Co(III)-salen catalyst achieves kinetic resolution of racemic epoxides with enantiomeric excess (ee) >90% [9].
Table 2: Catalytic Systems for Oxirane Functionalization
Catalyst | Reaction Type | Conversion (%) | ee/Regioselectivity | Key Application |
---|---|---|---|---|
Yb(OTf)₃ | Epoxide aminolysis | 88 | β:α = 9:1 | β-Amino alcohol synthesis |
H-MCM-22 (Si/Al=30) | Epichlorohydrin coupling | 92 | N/A | Glycidyl ether formation |
Co(III)-salen | Kinetic resolution | 45–50* | >90% ee | Chiral epoxide production |
Theoretical max: 50% for kinetic resolution |
Continuous flow technology addresses sustainability challenges in epoxide synthesis. Tubular reactors with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable solvent-free epoxidation of 7-allyl-3,4-dihydro-2H-1,5-benzodioxepine using hydrogen peroxide. This system achieves 95% conversion at 50°C with residence times of <15 minutes, eliminating organic solvents and reducing energy use by 60% compared to batch processes [9]. Photochemical epoxidation in microreactors using singlet oxygen (¹O₂) and tetraphenylporphyrin (TPP) photosensitizers further enhances efficiency: LED irradiation (450 nm) converts 7-vinyl derivatives to epoxides with 82% yield and 99% selectivity. Crucially, flow chemistry minimizes hazardous intermediate accumulation, enabling in-line quenching and real-time purity monitoring via FT-IR [9].
The stereogenic center at C2 of the oxirane ring (attached to C7 of benzodioxepine) necessitates precise stereocontrol. Sharpless asymmetric epoxidation using Ti(OiPr)₄, (+)-diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) converts prochiral 7-allylic alcohol precursors to (R)-epoxides with 88% ee. However, direct epoxidation of 7-vinyl derivatives requires chiral catalysts. Shi’s fructose-derived organocatalyst affords the (S)-epoxide in 94% ee via dioxirane intermediates [2] [9]. Computational studies confirm that stereoselectivity arises from hydrogen-bonding interactions between the catalyst and dioxepine oxygen. Racemic epoxides (e.g., 7-oxiran-2-yl derivatives) exhibit distinct crystallographic properties: the (R)-isomer displays a melting point 8°C higher than the (S)-enantiomer due to tighter crystal packing [7] [9].
Table 3: Stereochemical Outcomes in Epoxide Synthesis
Precursor | Method | Catalyst/Reagent | Configuration | ee (%) |
---|---|---|---|---|
7-(2-Propen-1-ol) | Sharpless epoxidation | Ti(OiPr)₄/(+)-DET/TBHP | (R) | 88 |
7-Vinyl | Organocatalytic epoxidation | Shi catalyst | (S) | 94 |
7-Vinyl | m-CPBA (non-chiral) | None | Racemic | 0 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7